1-Tert-butylguanidine hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Bioactivity Studies
Guanidine derivatives have been synthesized for various applications, including the development of bioactive compounds. For example, the synthesis of trifluoromethyl derivatives of canonical nucleosides, such as 5-CF3-2′-deoxycytidine and 8-CF3-2′-deoxyguanosine, demonstrates the utility of guanidine-related chemistry in creating molecules with potential biological activity. These modified nucleosides were evaluated for their cytotoxicity against tumor and non-tumor cell lines, indicating their significance in medicinal chemistry research (Musumeci et al., 2013).
Organic Synthesis
Guanidine derivatives are also pivotal in organic synthesis. For instance, the preparation and reactions of 2-tert-butyl-1,1,3,3-tetramethylguanidine demonstrate its role as an intermediate in synthesizing complex organic molecules. This highlights the versatility of guanidine derivatives in synthetic organic chemistry, serving as intermediates or reagents for various transformations (Barton et al., 2003).
Novel Reagents
1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), a novel and chemoselective tert-butoxycarbonylation reagent, has been developed using guanidine chemistry. This reagent demonstrates the chemical utility of guanidine derivatives in modifying amines and phenols under mild conditions, contributing significantly to the field of protective group chemistry (Ouchi et al., 2002).
Guanylation Studies
The study on the synthesis of substituted benzoylguanidines from benzoylthioureas using tert-butyl hydroperoxide showcases another dimension of guanidine derivative applications. This research underscores the potential of guanidine derivatives in guanylation reactions, pivotal for synthesizing guanidine-containing compounds (Esteves et al., 2015).
Properties
IUPAC Name |
2-tert-butylguanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUACVNAFRIUMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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